molecular formula C8H5IN2O4 B11781441 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one

Cat. No.: B11781441
M. Wt: 320.04 g/mol
InChI Key: DPYBMQSMJOAKOK-UHFFFAOYSA-N
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Description

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features both iodine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the nitration and iodination of a benzooxazine precursor. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and iodination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can be further oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 8-Amino-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the iodine atom could participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine substituent.

    8-Bromo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Similar structure but with a bromine atom instead of iodine.

    8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the nitro group.

Uniqueness

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both iodine and nitro groups, which can impart distinct chemical reactivity and potential biological activity. The combination of these functional groups can make it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C8H5IN2O4

Molecular Weight

320.04 g/mol

IUPAC Name

8-iodo-6-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5IN2O4/c9-6-2-5(11(13)14)1-4-3-15-8(12)10-7(4)6/h1-2H,3H2,(H,10,12)

InChI Key

DPYBMQSMJOAKOK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])I)NC(=O)O1

Origin of Product

United States

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